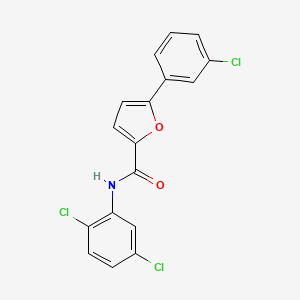
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of furan-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory genes, such as COX-2 and iNOS. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound has been found to have low toxicity, which is an important factor in drug development. However, one of the limitations of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is its poor solubility, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide. One area of interest is the development of new derivatives of the compound with improved solubility and efficacy. Another area of interest is the investigation of the compound's potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide and its interaction with cellular targets.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base, followed by the reaction of the resulting product with furfurylamine. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-9-12(19)4-5-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQKCFHGJJHBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methoxyphenoxy)butyl]-2,4-pentanedione](/img/structure/B4981644.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)


![8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
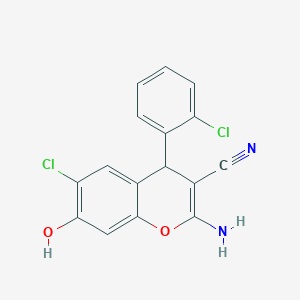
![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
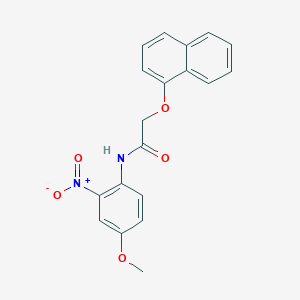
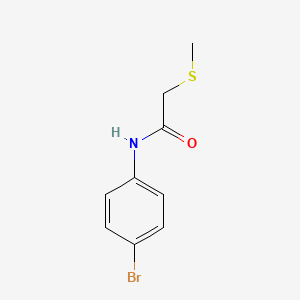
![4-chloro-N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4981697.png)
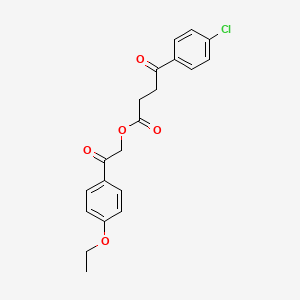
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)